

Physical and chemical properties of Ethyl tosylcarbamate

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Compound of Interest		
Compound Name:	Ethyl tosylcarbamate	
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An In-depth Technical Guide to Ethyl Tosylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Ethyl tosylcarbamate** (CAS No. 5577-13-9). It includes detailed experimental protocols, data summaries, and visualizations to support its application in research and development.

Core Properties of Ethyl Tosylcarbamate

Ethyl tosylcarbamate, with the IUPAC name ethyl N-(4-methylphenyl)sulfonylcarbamate, is a synthetic organic compound featuring both carbamate and sulfonamide functional groups.[1] This unique structure imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis.

Physical and Chemical Data

The key physical and chemical properties of **Ethyl tosylcarbamate** are summarized in the table below. The compound is a solid at room temperature and exhibits limited solubility in common organic solvents, with slight solubility noted in chloroform and ethyl acetate.[1]



Property	Value	Source(s)
CAS Number	5577-13-9	[1]
Molecular Formula	C10H13NO4S	[1]
Molecular Weight	243.28 g/mol	[1]
Melting Point	74 - 88 °C	[1]
Boiling Point	272 °C (at 101 kPa)	[1]
Density	1.38 g/cm³ (at 20 °C)	[1]
logP (Octanol/Water)	1.9 (Computed)	[1]
Appearance	Solid	
IUPAC Name	ethyl N-(4- methylphenyl)sulfonylcarbamat e	[1]

Spectroscopic Profile

While a complete set of publicly available experimental spectra is limited, the following data is based on information from spectral databases and predictions derived from the analysis of its constituent functional groups and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 7.85	Doublet	2H	Aromatic protons (ortho to SO ₂)
~ 7.35	Doublet	2H	Aromatic protons (meta to SO ₂)
~ 4.20	Quartet	2H	Methylene protons (- O-CH ₂ -CH ₃)
~ 2.45	Singlet	3H	Methyl protons (Aromatic-CH ₃)
~ 1.25	Triplet	3H	Methyl protons (-O-CH2-CH3)

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Experimental 13 C NMR data for this compound has been recorded, confirming the basis for these predictions.[1]

Chemical Shift (δ) ppm	Assignment
~ 151.0	Carbonyl carbon (C=O)
~ 145.0	Aromatic carbon (C-CH₃)
~ 136.0	Aromatic carbon (C-SO ₂)
~ 129.5	Aromatic carbons (CH, meta to SO ₂)
~ 128.0	Aromatic carbons (CH, ortho to SO ₂)
~ 63.0	Methylene carbon (-O-CH₂-CH₃)
~ 21.5	Methyl carbon (Aromatic-CH₃)
~ 14.0	Methyl carbon (-O-CH2-CH3)



Infrared (IR) Spectroscopy

Predicted FT-IR Data

Wavenumber (cm⁻¹)	Vibration Type	Functional Group
~ 3300 - 3200	N-H Stretch	Sulfonamide
~ 3000 - 2850	C-H Stretch	Alkyl, Aromatic
~ 1750 - 1720	C=O Stretch	Carbamate
~ 1600, 1480	C=C Stretch	Aromatic Ring
~ 1350, 1160	S=O Asymmetric & Symmetric Stretch	Sulfonamide

Mass Spectrometry

Mass spectrometry data indicates characteristic fragmentation patterns. The precursor ion ([M-H]⁻) is observed at m/z 242.0493 in negative ion mode ESI-MS.[1] GC-MS analysis shows key fragments at m/z 155 and 108.[1]

m/z	Proposed Fragment	
243	[M] ⁺ (Molecular Ion)	
155	[CH ₃ -C ₆ H ₄ -SO ₂] ⁺ (Tosyl cation)	
91	[C ₇ H ₇] ⁺ (Tropylium ion from tosyl group)	
89	[H ₂ N-CO-O-C ₂ H ₅] ⁺ (Ethyl carbamate cation)	

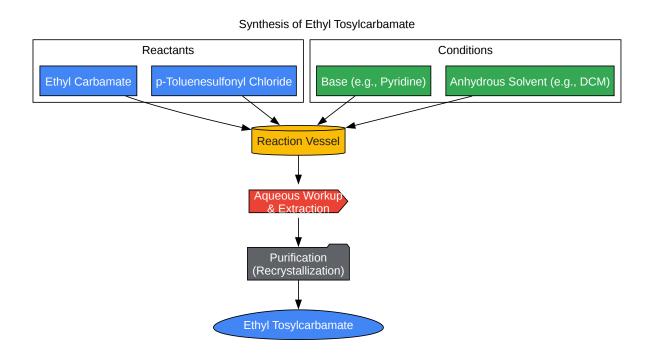
Chemical Synthesis and Reactivity

Ethyl tosylcarbamate is typically synthesized via the reaction of ethyl carbamate with p-toluenesulfonyl chloride. This reaction highlights the nucleophilic character of the carbamate nitrogen.

Synthesis Workflow



The general workflow for the synthesis of **Ethyl tosylcarbamate** is outlined below. The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl byproduct.



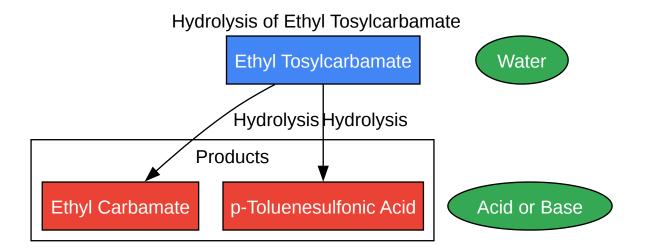
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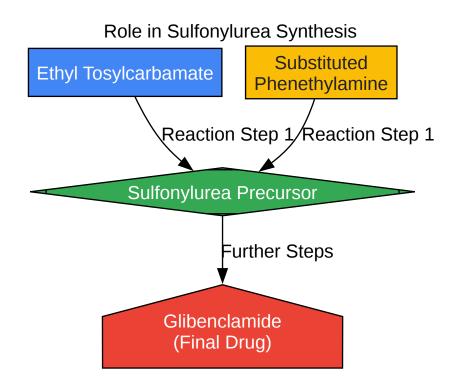
Caption: General workflow for the synthesis of **Ethyl tosylcarbamate**.

Chemical Reactivity

The compound's dual functional groups allow for various transformations. A key reaction is hydrolysis, which can occur under acidic or basic conditions to cleave the N-S bond.







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References



- 1. Ethyl ((4-methylphenyl)sulphonyl)carbamate | C10H13NO4S | CID 79683 PubChem [pubchem.ncbi.nlm.nih.gov]
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